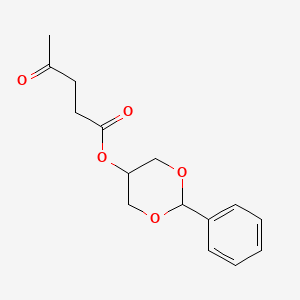![molecular formula C28H24 B14188821 1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]- CAS No. 848760-82-7](/img/structure/B14188821.png)
1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-” is a complex organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Indene, 6-(4-ethenylphenyl)-3-[2-(1H-inden-3-yl)ethyl]-” typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Indene Core: Starting with a benzene derivative, cyclization reactions can be employed to form the indene core.
Introduction of the Ethenylphenyl Group: This step might involve a Heck reaction, where a palladium-catalyzed coupling reaction introduces the ethenylphenyl group.
Attachment of the Indenyl Group: This could be achieved through a Friedel-Crafts alkylation reaction, where the indenyl group is attached to the core structure.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure and properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules, including pharmaceuticals and polymers.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or signaling molecules.
Medicine
Potential medicinal applications could include the development of new drugs targeting specific pathways or receptors in the body.
Industry
In industry, this compound might be used in the production of advanced materials, such as organic semiconductors or specialty polymers.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. For example, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indene: The parent compound, lacking the additional functional groups.
6-(4-Ethenylphenyl)-1H-Indene: A simpler derivative with only the ethenylphenyl group.
3-[2-(1H-Inden-3-yl)ethyl]-1H-Indene: Another derivative with only the indenyl group.
Propiedades
Número CAS |
848760-82-7 |
|---|---|
Fórmula molecular |
C28H24 |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
6-(4-ethenylphenyl)-3-[2-(3H-inden-1-yl)ethyl]-1H-indene |
InChI |
InChI=1S/C28H24/c1-2-20-7-9-21(10-8-20)25-17-18-28-24(15-16-26(28)19-25)14-13-23-12-11-22-5-3-4-6-27(22)23/h2-10,12,15,17-19H,1,11,13-14,16H2 |
Clave InChI |
LIRGOGCBVGLARZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=CC3)CCC4=CCC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)

![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)



![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)

![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)


![(1R,5R)-1-(4-Methylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14188803.png)

phosphane}](/img/structure/B14188825.png)
